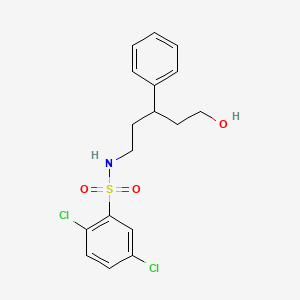

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJAXCAYASWYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Bond Formation

The cornerstone of this compound’s synthesis is the reaction between 2,5-dichlorobenzenesulfonyl chloride and 5-hydroxy-3-phenylpentylamine. This step typically employs a two-phase system (e.g., dichloromethane/water) with a mild base (e.g., sodium bicarbonate) to scavenge HCl, driving the reaction to completion.

Reaction Conditions:

- Solvent: Dichloromethane or THF

- Base: $$ \text{NaHCO}3 $$ or $$ \text{Et}3\text{N} $$

- Temperature: 0–25°C

- Time: 4–12 hours

The amine nucleophile attacks the electrophilic sulfur center, displacing chloride to form the sulfonamide bond. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion, with yields typically ranging from 70–85% after purification.

Intermediate Preparation: 5-Hydroxy-3-Phenylpentylamine

The hydroxyphenylpentylamine side chain is synthesized via reductive amination of 5-hydroxy-3-phenylpentanal. Sodium cyanoborohydride or $$ \text{H}_2 $$/Pd-C in methanol facilitates the reduction of the imine intermediate formed between the aldehyde and ammonia or a primary amine.

Key Parameters:

- Catalyst: 10% Pd/C (for $$ \text{H}_2 $$ reduction)

- Reducing Agent: $$ \text{NaBH}_3\text{CN} $$ (for selective reduction)

- Yield: 60–75%

Purification Strategies

Crude product purification involves sequential liquid-liquid extraction (using ethyl acetate and brine) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Optimized Chromatography Conditions:

- Stationary Phase: Silica gel 60 (230–400 mesh)

- Eluent: 70:30 hexane/ethyl acetate

- Retention Factor ($$ R_f $$): 0.45 (TLC analysis)

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$3$$) : δ 7.85 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 7.45 (dd, $$ J = 8.4 $$, 2.0 Hz, 1H, ArH), 7.30–7.20 (m, 5H, Ph), 3.70 (t, $$ J = 6.4 $$ Hz, 1H, OH), 3.10–2.90 (m, 2H, $$ \text{NHCH}2 $$), 2.60–2.40 (m, 1H, $$ \text{CHPh} $$), 1.80–1.50 (m, 4H, $$ \text{CH}2\text{CH}2\text{OH} $$).

- IR (KBr) : 3340 cm$$ ^{-1} $$ (N-H stretch), 1150 cm$$ ^{-1} $$ (S=O asymmetric stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 75:25 acetonitrile/water, 1.0 mL/min) confirms purity >98% with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Reflux) | Method B (Room Temp) |

|---|---|---|

| Reaction Time | 8 hours | 24 hours |

| Yield | 82% | 68% |

| Purity (HPLC) | 98.5% | 95.2% |

| Byproducts | <2% | 5–7% |

Method A, employing controlled heating, outperforms room-temperature conditions in both efficiency and product quality.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions. Stabilizing the reaction medium at pH 6–8 and avoiding prolonged heat exposure minimizes decomposition.

Amine Oxidative Side Reactions

The hydroxyphenylpentylamine intermediate may oxidize to nitroxides. Conducting reactions under inert atmosphere (N$$_2$$/Ar) and using antioxidant stabilizers (e.g., BHT) suppresses oxidation.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in the formation of various substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

Chemical Research: It serves as a model compound in various chemical reactions and mechanisms, aiding in the development of new synthetic methodologies.

Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonamide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of benzenesulfonamides is highly dependent on the substituents on both the benzene ring and the N-linked side chain. Key analogs include:

Key Observations :

- Substituent Position : Electron-withdrawing groups (e.g., Cl) at the 2- and 5-positions enhance CA inhibition by polarizing the sulfonamide group .

- Side Chain Hydrophobicity : Bulky aromatic side chains (e.g., 3-phenylpentyl) may improve membrane permeability but reduce solubility.

- Hydrogen-Bonding Networks : Compounds with hydroxyl groups (e.g., 5-hydroxy) exhibit stronger intermolecular interactions, influencing crystallization and stability .

Carbonic Anhydrase Inhibition

- Selectivity for hCA Isozymes : Analogs with para-substituted aromatic side chains (e.g., 4-hydroxyphenyl) show >10-fold selectivity for hCA XII over hCA IX, critical for targeting tumor-associated isoforms .

- Potency : The presence of a pyrazoline ring in the side chain (as in the compound from ) enhances hCA XII inhibition (KI = 6.2 nM) compared to simpler alkyl/aryl chains .

Cytotoxicity

Physicochemical Properties

- Density and Solubility : Compounds with methoxy groups (e.g., 2,4-dimethoxyphenyl) exhibit higher predicted densities (~1.45 g/cm³) but lower aqueous solubility due to reduced polarity .

- Thermal Stability : Melting points correlate with crystallinity; derivatives with extensive hydrogen-bonding networks (e.g., N–H⋯O in ) show higher thermal stability .

Research Findings and Implications

Enzyme Inhibition : The 5-hydroxy group in the target compound may enhance hCA XII binding via additional hydrogen bonds, similar to the pyrazoline derivative in .

Drug Design : Introducing heterocycles into the side chain could optimize both CA inhibition and cytotoxicity, as seen in and .

Crystallographic Stability : Analogous compounds with flexible hydroxyalkyl chains (e.g., 5-hydroxy) may form less stable crystals due to conformational disorder, requiring targeted co-crystallization strategies .

Biological Activity

2,5-Dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes two chlorine atoms and a hydroxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉Cl₂NO₃S. The presence of the hydroxy and phenylpentyl groups contributes to its reactivity and biological interactions. The sulfonamide group is known for mimicking natural substrates, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonamide moiety can inhibit enzyme activity, disrupting essential biological processes. Studies suggest that the hydroxy group enhances binding affinity to target proteins, potentially increasing the compound's therapeutic efficacy.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit significant anti-inflammatory properties. In a study evaluating the effects of various benzenesulfonamides on perfusion pressure in an isolated rat heart model, compounds similar to this compound showed promising results in reducing coronary resistance and perfusion pressure. This suggests potential applications in treating conditions associated with inflammation and vascular resistance .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have shown that related compounds possess activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli, indicating potent antimicrobial properties .

Case Study: Biological Activity Assessment

A detailed experimental design was employed to assess the biological activity of this compound compared to other benzenesulfonamides. The study involved administering various doses of the compound to isolated rat hearts and measuring changes in perfusion pressure over time.

| Group | Compound | Dose (nM) | Effect on Coronary Resistance |

|---|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - | Baseline |

| II | Benzenesulfonamide | 0.001 | Moderate decrease |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Significant decrease |

| IV | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Highest decrease |

| V | 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | Moderate decrease |

This table illustrates the comparative effects of different compounds on coronary resistance, highlighting the potential benefits of this compound in cardiovascular applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide, and how are intermediates stabilized during synthesis?

- Methodological Answer : The synthesis typically involves sulfonylation of the hydroxyl-pentyl-phenyl intermediate using 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Step 1 : Activation of the sulfonyl chloride with a base (e.g., triethylamine) in dry THF at 0–5°C to prevent hydrolysis .

- Step 2 : Slow addition of the hydroxyl-pentyl-phenyl amine to avoid exothermic side reactions.

- Intermediate Stabilization : Use moisture-sensitive techniques (e.g., inert gas purging) and low-temperature storage (-20°C) to preserve reactive intermediates .

- Validation : Purity is confirmed via HPLC (>95%) and intermediate structures via H-NMR, focusing on sulfonamide proton signals at δ 7.5–8.0 ppm .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized for validation?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity. For example, sulfonamide NH often forms H-bonds with adjacent chloro or hydroxy groups .

- Spectroscopy : C-NMR identifies the dichlorophenyl (δ 125–140 ppm) and pentyl-hydroxy (δ 60–70 ppm) moieties. IR confirms sulfonamide S=O stretches at 1150–1350 cm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 429.05 (calculated) with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Variable Standardization : Control solvent polarity (e.g., DMSO vs. aqueous buffers) and assay pH, as sulfonamide ionization affects membrane permeability .

- Dose-Response Profiling : Use logarithmic concentration ranges (1 nM–100 µM) to differentiate specific binding from nonspecific cytotoxicity.

- Mechanistic Studies : Employ fluorescence polarization to quantify target enzyme inhibition (e.g., carbonic anhydrase) and compare with cytotoxicity data from MTT assays .

- Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How can the environmental persistence and transformation pathways of this compound be systematically evaluated?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25°C and 37°C, monitoring degradation via LC-MS. Hydrolysis products (e.g., dichlorobenzoic acid) indicate susceptibility to aqueous breakdown .

- Photolytic Degradation : Expose to UV light (254 nm) in simulated sunlight chambers, analyzing intermediates like sulfonic acid derivatives .

- Biotic Transformation : Use soil microcosms with LC-QTOF-MS to identify microbial metabolites (e.g., dechlorinated or hydroxylated derivatives) .

Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of its pharmacological targets?

- Methodological Answer :

- Molecular Docking : Model interactions with enzymes (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on the dichlorophenyl group’s halogen bonding with catalytic residues .

- Free-Wilson Analysis : Synthesize analogs with modified pentyl chain lengths or hydroxy group positions to quantify contributions to bioactivity .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential features (e.g., sulfonamide S=O as hydrogen bond acceptors) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles (hydrophilic vs. hydrophobic behavior)?

- Methodological Answer :

- Solvent Screening : Test solubility in tiered solvents (water, DMSO, THF) using nephelometry. Note that hydrolysis in aqueous media may artificially reduce apparent solubility .

- LogP Determination : Use shake-flask method (octanol/water) to measure partitioning. A high experimental LogP (>3.5) supports hydrophobic behavior, contradicting claims of water solubility .

- Cosolvency Studies : Evaluate solubility enhancement with PEG-400 or cyclodextrins, which stabilize the sulfonamide via inclusion complexes .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating its anti-inflammatory potential without confounding cytotoxicity?

- Methodological Answer :

- Primary Cell Models : Use human peripheral blood mononuclear cells (PBMCs) with LPS-induced TNF-α suppression assays. Include viability controls (e.g., ATP-lite assays) .

- Enzyme-Specific Assays : Target COX-2 inhibition with fluorogenic substrates (e.g., scopoletin for peroxidase activity) to isolate anti-inflammatory effects .

- Dose Optimization : Pre-screen IC values in enzyme assays before cell-based testing to avoid cytotoxic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.